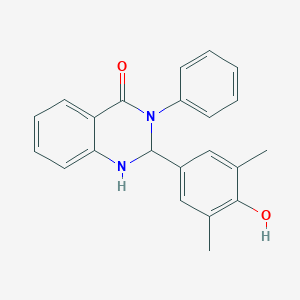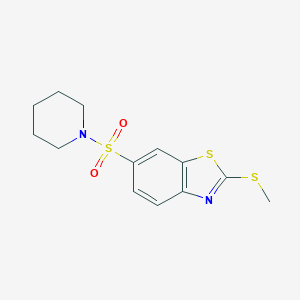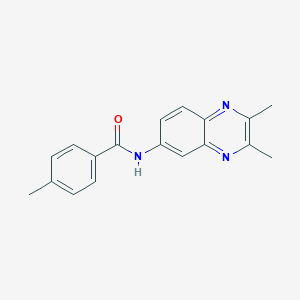![molecular formula C14H14NO+ B300206 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B300206.png)
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by the presence of a pyridinium ring substituted with a 4-methylphenacyl group
Preparation Methods
The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium typically involves the quaternization of pyridine with 4-methylphenacyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Pyridine+4-Methylphenacyl Bromide→this compound Bromide
In industrial settings, the synthesis may be optimized using microwave or ultrasound-assisted methods to increase yield and reduce reaction time . These methods have been shown to be more efficient compared to conventional heating techniques.
Chemical Reactions Analysis
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyridines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Mechanism of Action
The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s positive charge allows it to interact with negatively charged cell membranes, causing structural damage .
Comparison with Similar Compounds
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium can be compared with other pyridinium salts such as:
- 1-(2-Pyridylmethyl)pyridinium Bromide
- 1-(Diphenylmethoxy)pyridinium Bromide
- 1-(2-Bromocyclohexyl)pyridinium Bromide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, 1-(Diphenylmethoxy)pyridinium Bromide may have different solubility and reactivity profiles compared to this compound .
Properties
Molecular Formula |
C14H14NO+ |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |
InChI Key |
QHYBBPZKHBFQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)


![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
